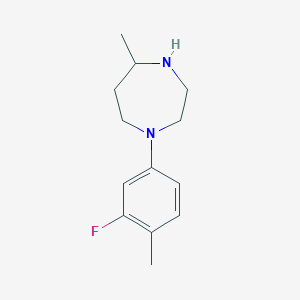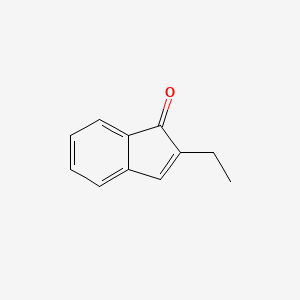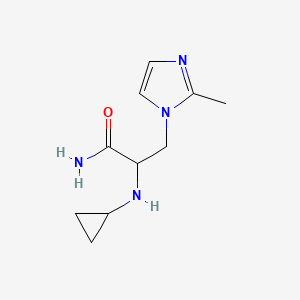
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a 2-methyl-1H-imidazol-1-yl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with a suitable acylating agent to form the cyclopropylamino intermediate. This intermediate is then reacted with 2-methyl-1H-imidazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.
Scientific Research Applications
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)propanamide: This compound lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
2-(Cyclopropylamino)-3-(2-methyl-1H-pyrazol-1-yl)propanamide: The pyrazole ring in this compound may confer different chemical and biological properties compared to the imidazole ring.
2-(Cyclopropylamino)-3-(2-methyl-1H-triazol-1-yl)propanamide: The triazole ring may provide additional stability and different reactivity patterns compared to the imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-7-12-4-5-14(7)6-9(10(11)15)13-8-2-3-8/h4-5,8-9,13H,2-3,6H2,1H3,(H2,11,15) |
InChI Key |
PRHBPDGCAIRBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)N)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


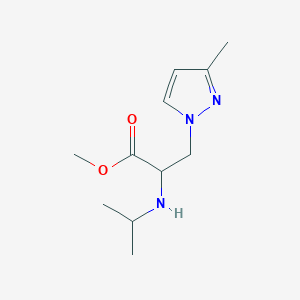
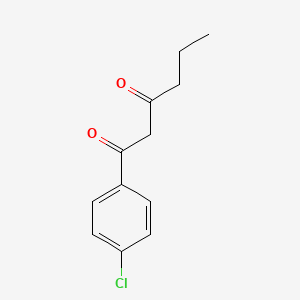


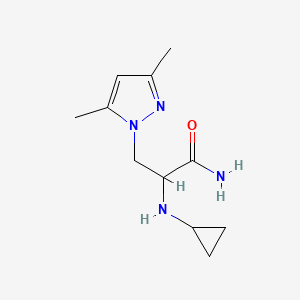

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
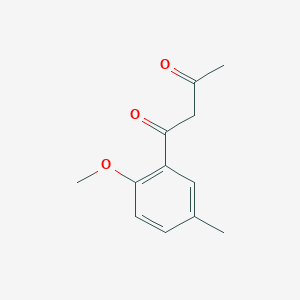
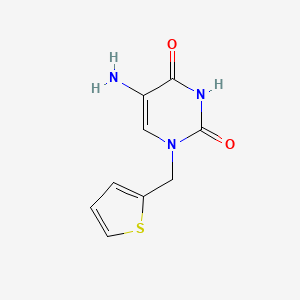
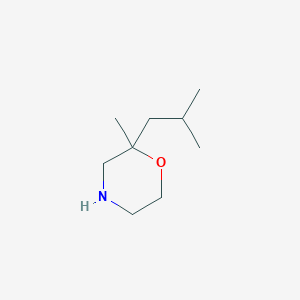
amino}propanoicacid](/img/structure/B13630936.png)
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
